7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid
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Overview
Description
7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid typically involves the following steps:
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Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and an appropriate phenylacetylene derivative under acidic conditions to form the benzofuran ring.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the methoxyphenyl group with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
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Carboxylation: : The final step involves the introduction of the carboxylic acid group at the 2-position of the benzofuran ring. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of methoxybenzofuran carboxylic acids or aldehydes.
Reduction: Formation of benzofuran alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzofuran ring.
Scientific Research Applications
7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl group can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The benzofuran core can also participate in electron transfer reactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylboronic acid: Similar in structure but lacks the benzofuran core.
2-Methoxyphenylacetic acid: Contains a methoxyphenyl group but has a different core structure.
2-Methoxyphenol: A simpler compound with a methoxyphenyl group but no carboxylic acid or benzofuran core.
Uniqueness
7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is unique due to the combination of the benzofuran core and the methoxyphenyl group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12O4 |
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Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C16H12O4/c1-19-13-8-3-2-6-11(13)12-7-4-5-10-9-14(16(17)18)20-15(10)12/h2-9H,1H3,(H,17,18) |
InChI Key |
KUHIBBPVHSFXGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC3=C2OC(=C3)C(=O)O |
Origin of Product |
United States |
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